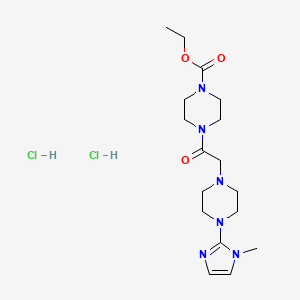

ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature, which suggests that similar conditions might be applicable for the synthesis of the compound . For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in the presence of ethanol and triethylamine (TEA) . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would be expected to include several rings, such as the imidazole and piperazine, which are known to contribute to the rigidity and three-dimensional shape of the molecule. The spectral characterization, including IR, 1H, and 13C NMR, as well as mass spectrometry, would be essential to confirm the structure of the synthesized compound . These techniques would provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by its functional groups. For example, the imidazole ring is known for its participation in electrophilic substitution reactions, while the piperazine moiety could be involved in nucleophilic substitutions or act as a ligand in coordination chemistry. The carboxylate ester could undergo hydrolysis or transesterification reactions. The synthesis of triazolo[1,5-c]pyrimidine-5-carboxylate derivatives from an amino-imino derivative suggests that the compound might also be amenable to similar transformations, depending on its precise structure.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity would be influenced by the compound's molecular structure. The presence of multiple nitrogen atoms could confer good solubility in polar solvents due to hydrogen bonding capabilities. The chemical properties, including acidity, basicity, and reactivity, would be determined by the functional groups present. The compound's stability under various conditions could be assessed through stress testing, and its reactivity profile could be explored through a series of controlled experiments.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of novel derivatives with potential biological activities. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating a method for creating compounds with antimicrobial properties. This showcases the compound's role in generating new chemical entities that could be further explored for therapeutic applications (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Biological Evaluation

Several studies have focused on the biological evaluation of related compounds, underscoring the potential of ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride and its derivatives in biomedical research. Sharma et al. (2014) synthesized novel carbazole derivatives, including compounds with structural similarities to the subject chemical, and evaluated their antibacterial, antifungal, and anticancer activities. This indicates the compound's relevance in the search for new treatments for infectious diseases and cancer (Sharma, D., Nitin Kumar, & D. Pathak, 2014).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of compounds related to ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride have been a subject of research. For example, Başoğlu et al. (2013) explored the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities. Some compounds exhibited good to moderate antimicrobial activity, highlighting the potential of derivatives of the target compound in developing new antimicrobial agents (Başoğlu, S., Serdar Ulker, S. Alpay‐Karaoglu, & N. Demirbas, 2013).

Anticancer Activity

Research has also delved into the anticancer potential of compounds structurally related to ethyl 4-(2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetyl)piperazine-1-carboxylate dihydrochloride. Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showing significant activity against drug-sensitive/resistant strains. This suggests the compound's utility in the design and development of new drugs for tuberculosis and possibly other diseases (Lv, K., Linhu Li, Bo Wang, Mingliang Liu, Bin Wang, Weiyi Shen, Huiyuan Guo, & Yu Lu, 2017).

Orientations Futures

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .

Propriétés

IUPAC Name |

ethyl 4-[2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetyl]piperazine-1-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N6O3.2ClH/c1-3-26-17(25)23-12-10-21(11-13-23)15(24)14-20-6-8-22(9-7-20)16-18-4-5-19(16)2;;/h4-5H,3,6-14H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBWVEMDEYZPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CN3C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![5-({2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2547511.png)

![(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2547517.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)